4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride is a chemical compound with a unique structure that includes an amino group, a cyclobutyl ring, a hydroxy group, and an oxopentanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of quality and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce a secondary alcohol .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride include:
- 4-Amino-5-cyclopropyl-2-hydroxy-3-oxopentanamide
- 4-Amino-5-cyclohexyl-2-hydroxy-3-oxopentanamide
- 4-Amino-5-cyclopentyl-2-hydroxy-3-oxopentanamide
Uniqueness
The uniqueness of this compound lies in its cyclobutyl ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its stability, reactivity, or binding affinity to specific targets .
Eigenschaften
Molekularformel |
C9H17ClN2O3 |
---|---|
Molekulargewicht |
236.69 g/mol |
IUPAC-Name |
4-amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O3.ClH/c10-6(4-5-2-1-3-5)7(12)8(13)9(11)14;/h5-6,8,13H,1-4,10H2,(H2,11,14);1H |
InChI-Schlüssel |
QPHHWWNSRMFBEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CC(C(=O)C(C(=O)N)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.